3-(4-fluorophenyl)-N-(1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-3,5-dimethyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, and an oxazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 3-(4-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrazole and oxazole intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The oxazole ring can undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have potential as a therapeutic agent due to its ability to modulate specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-FLUOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 3-(4-CHLOROPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
- 3-(4-BROMOPHENYL)-N-(1-{[(2-METHOXYETHYL)CARBAMOYL]METHYL}-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-1,2-OXAZOLE-5-CARBOXAMIDE
These compounds share similar core structures but differ in the substituents on the phenyl ring. The presence of different halogen atoms (fluorine, chlorine, bromine) can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
Molecular Formula |
C20H22FN5O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-3,5-dimethylpyrazol-4-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22FN5O4/c1-12-19(13(2)26(24-12)11-18(27)22-8-9-29-3)23-20(28)17-10-16(25-30-17)14-4-6-15(21)7-5-14/h4-7,10H,8-9,11H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
PXSGGLWNVYFUFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCOC)C)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.